molecular formula C16H17N5O3 B2686294 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 866137-40-8

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate

Cat. No.: B2686294
CAS No.: 866137-40-8
M. Wt: 327.344
InChI Key: QHLXMHYAWJBEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” is a type of heterocyclic compound . It’s part of a class of compounds known as triazolopyrimidines, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of triazolopyrimidines can be divided into two main groups: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of triazolopyrimidines .


Molecular Structure Analysis

The molecular structure of “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” consists of a fused triazole and pyrimidine ring .


Chemical Reactions Analysis

The compound “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide” undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .

Scientific Research Applications

Tuberculostatic Activity

Research on structural analogs of promising antituberculous agents, including compounds with the [1,2,4]triazolo[1,5-a]pyrimidine ring system, shows potential for tuberculostatic activity. These compounds have been synthesized and evaluated for their effectiveness against tuberculosis, indicating a promising avenue for the development of new antituberculous drugs (Titova et al., 2019).

Antimicrobial Activity

The synthesis of novel derivatives containing the triazolo[1,5-a]pyrimidine ring system has been explored for their antibacterial activity. For instance, compounds demonstrating significant antimicrobial efficacy against various bacterial strains have been reported, highlighting the potential of such structures in developing new antimicrobial agents (Lahmidi et al., 2019).

Antileukemic Activity

Compounds with carbamate structures related to the triazolopyrimidine system have shown activity against leukemia in vivo. This suggests that modifications to the core structure, such as those found in the query compound, could offer pathways for the development of novel antileukemic therapies (Anderson et al., 1988).

Antihypertensive Agents

Research into 1,2,4-triazolo[1,5-a]pyrimidines has also included the preparation of derivatives with potential antihypertensive properties. This research avenue is indicative of the broader therapeutic potential of compounds with the triazolopyrimidine skeleton, including the possibility of developing new antihypertensive medications (Bayomi et al., 1999).

Supramolecular Assemblies

The [1,2,4]triazolopyrimidine ring system has been utilized in the synthesis of compounds for creating novel crown-containing hydrogen-bonded supramolecular assemblies. This application demonstrates the potential of such compounds in materials science and nanochemistry, paving the way for the development of new materials with unique properties (Fonari et al., 2004).

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-3-5-12(6-4-10)20-16(23)24-8-7-13-11(2)19-15-17-9-18-21(15)14(13)22/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLXMHYAWJBEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCCC2=C(N=C3N=CNN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.